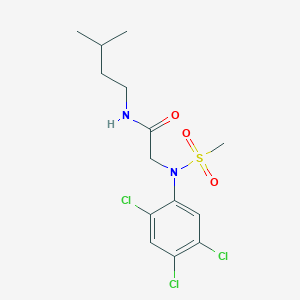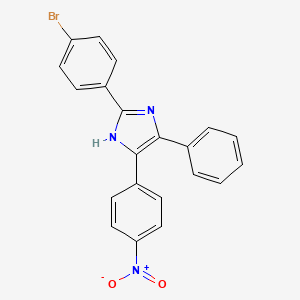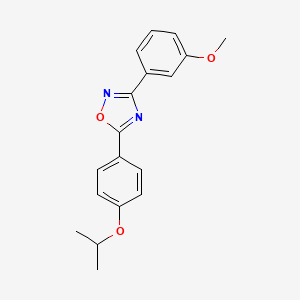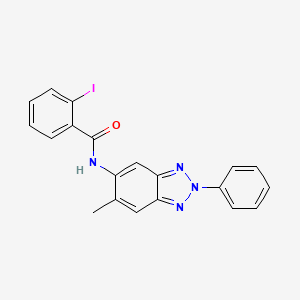
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TBP or tert-butyl pyrimidine-2,4,6-trione, is a chemical compound with the molecular formula C14H16N2O3. TBP is a versatile compound that has been extensively used in scientific research for various purposes.
作用機序
The mechanism of action of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. It has been suggested that 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may act as an inhibitor of enzymes that are involved in the biosynthesis of pyrimidine nucleotides. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and exhibit antiviral and antibacterial activities. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular disease.
実験室実験の利点と制限
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable and has a long shelf life, making it a useful reagent for long-term experiments. However, 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for use in lab experiments. It is toxic and must be handled with care. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also sensitive to light and air, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the use of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research. One possible direction is the development of new synthetic methods for 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives. Another direction is the investigation of the mechanism of action of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives. Further research is also needed to explore the potential therapeutic applications of 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives in the treatment of various diseases, including cancer, viral infections, and cardiovascular disease.
Conclusion
In conclusion, 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a versatile compound that has been extensively used in scientific research for various purposes. It can be synthesized using various methods and has several advantages and limitations for use in lab experiments. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, and there are several future directions for its use in scientific research.
合成法
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-tert-butylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then heated, and the resulting product is purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of 4-tert-butylphenol with malonic acid and acetic anhydride, or the reaction of 4-tert-butylphenol with urea and acetic anhydride.
科学的研究の応用
1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively used in scientific research for various purposes. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 1-(4-tert-butylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been used as a reagent in the synthesis of pyrimidine derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial activities.
特性
IUPAC Name |
1-(4-tert-butylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)9-4-6-10(7-5-9)16-12(18)8-11(17)15-13(16)19/h4-7H,8H2,1-3H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQORSSDZRQOMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4921655.png)


![1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4921673.png)

![N'-(3-methoxypropyl)-N-methyl-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4921687.png)

![N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4921694.png)
![2-[(4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B4921706.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921712.png)
![N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4921719.png)
![(5S)-5-{[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4921727.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)